N-(3-Hydroxypropyl)-1,2-propanediamine
Description
N-(3-Hydroxypropyl)-1,2-propanediamine (CAS 10171-78-5) is a bifunctional amine characterized by a 1,2-propanediamine backbone substituted with a 3-hydroxypropyl group. This compound is synthesized via reactive distillation using 1,2-propanediamine and propylene oxide as raw materials under optimized conditions (propylene oxide ventilation rate: 30–50 mL/min, temperature: 40–60°C). The reaction follows a transient gas-liquid mechanism, modeled as a first-order kinetic process . Its structure combines primary amine reactivity with a hydroxyl group, enhancing hydrophilicity and hydrogen-bonding capacity. Key applications include its use in CO₂ capture solvents due to its amine functionality and in polymeric systems as a crosslinking agent or monomer .
Properties
CAS No. |
10171-78-5 |
|---|---|
Molecular Formula |
C6H16N2O |
Molecular Weight |
132.2 g/mol |
IUPAC Name |
3-(2-aminopropylamino)propan-1-ol |
InChI |
InChI=1S/C6H16N2O/c1-6(7)5-8-3-2-4-9/h6,8-9H,2-5,7H2,1H3 |
InChI Key |
PKPINSQODSMJFH-UHFFFAOYSA-N |
SMILES |
CC(CNCCCO)N |
Canonical SMILES |
CC(CNCCCO)N |
Synonyms |
3-[(2-Aminopropyl)amino]-1-propanol |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Hydrophilicity: The hydroxyl group in this compound enhances water solubility compared to non-hydroxylated analogs like 1,2-propanediamine, making it preferable for aqueous-phase applications (e.g., CO₂ scrubbing) .
- Steric Effects : Branched analogs (e.g., 2,2-dimethyl-1,3-propanediamine) exhibit reduced reaction rates due to steric hindrance, whereas this compound balances reactivity with moderate steric accessibility .
Physicochemical Properties
- Boiling Point : Higher than 1,2-propanediamine due to hydrogen bonding from the hydroxyl group.
- Solubility: Miscible in polar solvents (water, ethanol), contrasting with hydrophobic analogs like 2,2-dimethyl-1,3-propanediamine .
Industrial and Environmental Considerations
- Synthesis Scalability : Reactive distillation enables continuous production of this compound, unlike batch processes for branched diamines .
- Environmental Impact : Listed in EPA’s Endocrine Disruptor Screening Program, its environmental persistence is lower than polymeric amines (e.g., hexanedioic acid-polyamine copolymers) due to biodegradability .
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